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Compound of Interest

Compound Name:
methyl 5-chloro-4-formyl-1-phenyl-

1H-pyrazole-3-carboxylate

CAS No.: 401571-11-7

Cat. No.: B485338

Get Quote

Executive Summary
The pyrazole ring is a "privileged scaffold" in modern pharmacopoeia, serving as the structural

backbone for blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. While the formation

of the pyrazole ring itself is well-documented, the post-synthetic functionalization of this core is

where true chemical diversity is generated.

This guide focuses on the formyl group (-CHO) at the C-4 position.[1] This moiety is not merely

a passive substituent; it is a highly reactive "chemical pivot" that exploits the unique electronic

"push-pull" nature of the pyrazole ring. We explore the mechanistic underpinnings of

introducing and manipulating this group, providing validated protocols for transforming simple

pyrazoles into complex bioactive architectures via Vilsmeier-Haack formylation, Knoevenagel

condensations, and multicomponent reactions (MCRs).

The Electronic Landscape: Why C-4?
The Vinylogous Amide Character
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To master the reactivity of formyl pyrazoles, one must first understand the electronic distribution

of the parent ring. The pyrazole system is π-excessive, but this electron density is not

distributed evenly.

N-1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. It is a hard nucleophile

but often protected or substituted to control tautomerism.

N-2 (Pyridine-like): Contributes one electron. It acts as a basic site and a hydrogen bond

acceptor.[2]

C-4 (The Nucleophilic Hotspot): This is the critical position. The lone pair on N-1 donates

electron density into the ring, creating a vinylogous enamine system that terminates at C-4.

Consequently, electrophilic aromatic substitution (EAS) occurs almost exclusively at C-4. When

a formyl group is installed here, it conjugates with the ring, creating a system analogous to a

vinylogous amide. This conjugation stabilizes the aldehyde but also makes the carbonyl carbon

highly susceptible to nucleophilic attack, while the alpha-position (C-4) remains nucleophilic

enough for certain ipso-substitutions or further functionalization.

Synthesis: The Vilsmeier-Haack Protocol
The industry-standard method for introducing a formyl group at C-4 is the Vilsmeier-Haack (VH)

reaction.[1][3] While standard, it requires specific handling to avoid "thermal runaway" and to

ensure regioselectivity.

Mechanism Visualization
The reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent)

on the electron-rich C-4 position.
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Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on the pyrazole core.

Validated Experimental Protocol
Objective: Synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Reagents:

1-Phenyl-3-methyl-1H-pyrazole (1.0 eq)

POCl3 (3.0 eq) - Freshly distilled recommended

DMF (5.0 eq) - Anhydrous

Step-by-Step Workflow:

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF

(5.0 eq) to 0°C.

Activation: Add POCl3 (3.0 eq) dropwise over 20 minutes. Critical: Maintain internal

temperature < 10°C to prevent decomposition of the Vilsmeier reagent. Stir for 30 mins at

0°C.

Addition: Dissolve the pyrazole substrate in minimal DMF and add dropwise to the pre-

formed Vilsmeier reagent.

Heating: Allow to warm to Room Temperature (RT), then heat to 60–70°C for 4–6 hours.

Note: Monitoring by TLC is essential; the intermediate iminium salt often appears as a

baseline spot that disappears upon hydrolysis.

Quenching (The Danger Zone): Cool the mixture to RT. Pour the reaction mass slowly onto

crushed ice buffered with sodium acetate (NaOAc). Why NaOAc? It buffers the pH to ~4-5,

preventing acid-catalyzed decomposition of the product while ensuring hydrolysis of the

iminium salt.

Isolation: The solid product precipitates.[4] Filter, wash with copious water, and recrystallize

from Ethanol/Water.
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Reactivity Architecture: Branching Pathways
Once installed, the C-4 formyl group serves as a gateway to three distinct chemical spaces:

Condensation, C-C Bond Formation, and Multicomponent Assembly.

A. Condensation: Schiff Bases & Hydrazones
Reaction with primary amines yields Schiff bases (imines). In drug discovery, these are often

reduced to secondary amines (reductive amination) to improve solubility and metabolic stability.

Application: Synthesis of antifungal agents.[5][6]

Key Insight: The electron-rich pyrazole ring makes the resulting imine relatively stable, but

also less electrophilic than a benzaldehyde-derived imine. Stronger reducing agents (e.g.,

NaBH(OAc)3) are often required for reductive amination.

B. C-C Bond Formation: Knoevenagel Condensation
The "Green Chemistry" route to functionalized alkenes. The aldehyde reacts with active

methylene compounds (e.g., malononitrile, ethyl acetoacetate).

Protocol: Aqueous Mediated Synthesis

Reagents: Pyrazole-4-aldehyde (1 mmol), Malononitrile (1 mmol), Ammonium Carbonate (20

mol%), Water/Ethanol (1:1).

Conditions: Stir at RT or under ultrasonication for 15-30 mins.

Outcome: Precipitation of the benzylidene derivative. This avoids toxic organocatalysts like

piperidine.

C. Multicomponent Reactions (MCRs): Pyrano[2,3-
c]pyrazoles
This is arguably the most valuable transformation in current medicinal chemistry literature

involving this scaffold. It constructs a fused heterocyclic system in a single pot.

The "One-Pot" 4-Component Reaction:
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Aldehyde: Pyrazole-4-carbaldehyde[1][3][7][8]

Active Methylene: Malononitrile

Nucleophile: Hydrazine hydrate

Beta-Ketoester: Ethyl acetoacetate

Mechanism:

In situ formation of a pyrazolone (from hydrazine + ketoester).

In situ Knoevenagel condensation (aldehyde + malononitrile).

Michael addition of the pyrazolone to the Knoevenagel adduct.

Cyclization and tautomerization.
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Figure 2: Divergent reactivity profile of the 4-formylpyrazole scaffold.

Case Study: Sildenafil (Viagra) & Research Analogs
While the commercial synthesis of Sildenafil typically utilizes a stepwise construction of the

pyrazole ring followed by chlorosulfonation, the "Sildenafil Aldehyde" (1-methyl-3-propyl-1H-
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pyrazole-4-carbaldehyde) appears in patent literature and research as a versatile intermediate

for "Next-Gen" PDE5 inhibitors.

The Strategy: Instead of the harsh chlorosulfonation conditions used in the original Pfizer

route, researchers use the 4-formyl group to append diverse side chains via reductive

amination or Wittig olefination.

Relevance: This allows for the creation of libraries where the solubility (via the amine tail)

can be tuned independently of the core binding motif.

Data Point: In comparative studies, pyrazole-4-carbaldehyde derived Schiff bases showed

IC50 values against bacterial strains comparable to standard antibiotics, validating the

"privileged" nature of combining the pyrazole core with an imine linker [1].

Summary of Key Data
Transformatio
n

Reagents Key Condition Typical Yield Application

Formylation POCl3, DMF
60-70°C,

Anhydrous
80-95% Core Synthesis

Schiff Base Amine, EtOH
Reflux, cat.

AcOH
75-90%

Antimicrobial

Screening

Knoevenagel
Malononitrile,

(NH4)2CO3

Aqueous,

Ultrasound
85-98% Green Synthesis

MCR (Pyrano)
EAA, Hydrazine,

Malononitrile

H2O/EtOH,

Catalyst-free
80-92%

High-Complexity

Scaffolds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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